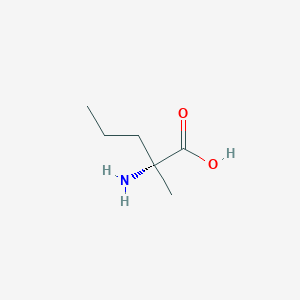

(R)-2-Amino-2-methyl-pentanoic acid

Description

Significance of α,α-Disubstituted Amino Acids in Synthetic Chemistry

Alpha,alpha-disubstituted amino acids represent a pivotal class of compounds in synthetic and medicinal chemistry. nih.govresearchgate.net Their defining feature is the presence of two substituents on the α-carbon, which imparts significant steric hindrance. nih.gov This structural constraint is highly valuable as it can be used to modify the conformation of peptides. nih.govchim.it When incorporated into a peptide backbone, these amino acids restrict the available conformational space, a phenomenon known as the Thorpe-Ingold effect, which can induce or stabilize specific secondary structures like helices and turns. chim.it

The ability to control peptide shape is crucial because the biological function of peptides and proteins is intrinsically linked to their three-dimensional structure. researchgate.net Consequently, α,α-disubstituted amino acids serve as powerful tools for designing peptidomimetics with enhanced biological activity, improved resistance to enzymatic degradation by proteases, and better bioavailability. nih.govnih.gov Furthermore, these compounds are not just modifiers but also serve as precursors and key building blocks for a wide range of biologically active compounds and natural products. nih.govresearchgate.net The synthesis of these sterically demanding molecules is a significant challenge, and the development of efficient and stereoselective methods for their construction remains an active area of research in organic chemistry. nih.govprismbiolab.com

Overview of Non-Proteinogenic Amino Acids in Advanced Materials and Biological Probes

Beyond the 22 proteinogenic amino acids encoded by the genome, a vast number of non-proteinogenic amino acids (NPAAs) exist, either occurring naturally or synthesized in the lab. frontiersin.orgwikipedia.org These "unnatural" amino acids are invaluable tools in chemical biology and materials science. nih.govmdpi.com Their incorporation into proteins and peptides allows for the introduction of novel chemical functionalities, enabling the creation of proteins with enhanced or entirely new properties. rsc.org

In the realm of advanced materials, NPAAs are used to engineer novel biomaterials. rsc.org By utilizing the cell's own translational machinery, researchers can incorporate NPAAs residue-specifically into proteins, leading to global changes in the protein's properties and the creation of materials with tailored characteristics. acs.org This has applications in developing new polymers and functional materials. rsc.org

As biological probes, NPAAs are instrumental for studying protein structure and function. rsc.orgresearchgate.net They can be designed to include spectroscopic handles, fluorescent tags, or photo-crosslinking groups. rsc.orgresearchgate.netacs.org When incorporated at specific sites within a protein, these probes allow researchers to investigate enzyme mechanisms, protein dynamics, and interactions within the complex environment of a living cell, providing insights that are often unattainable through conventional mutagenesis. researchgate.netacs.org The ability to expand the chemical diversity of proteins through NPAA incorporation is a cornerstone of modern protein engineering and drug discovery. nih.govrsc.org

Applications of Non-Proteinogenic Amino Acids (NPAAs)

| Application Area | Description | Key Advantages |

|---|---|---|

| Peptide Therapeutics | Incorporation into peptide drugs to enhance their properties. nih.gov | Improved stability against proteolysis, increased potency, enhanced bioavailability. nih.gov |

| Advanced Biomaterials | Use as building blocks for novel polymers and materials with engineered properties. rsc.orgacs.org | Global modification of material characteristics, creation of functional materials. acs.org |

| Biological Probes | Designing NPAAs with spectroscopic or reactive groups to study biological processes. researchgate.netacs.org | Enables investigation of protein structure, function, and dynamics in vitro and in vivo. researchgate.netacs.org |

| Enzyme Engineering | Introduction of NPAAs to create biocatalysts with improved stability or altered activity. rsc.orgacs.org | Expansion of catalytic capabilities beyond what is offered by natural amino acids. rsc.org |

Chiral α-Methylated Amino Acids: A Focus on Stereochemical Control

Within the family of α,α-disubstituted amino acids, chiral α-methylated variants like (R)-2-Amino-2-methyl-pentanoic acid are of particular interest. The introduction of a methyl group at the α-carbon, creating a quaternary stereocenter, significantly constrains the peptide backbone. nih.gov The specific stereochemistry (R or S configuration) at this new center plays a critical role in directing the final three-dimensional structure and, consequently, the biological activity of the peptide. nih.govresearchgate.net

Achieving precise control over this stereochemistry during synthesis is a formidable challenge for organic chemists. fau.de The direct alkylation of an amino acid precursor is complicated by the need to control the facial selectivity of the incoming electrophile. nih.gov To address this, a variety of sophisticated stereoselective synthesis strategies have been developed. These include the use of chiral auxiliaries that temporarily impart stereochemical bias to the molecule, which are then cleaved to yield the desired enantiomerically pure product. google.com Another powerful approach is phase-transfer catalysis, where a chiral catalyst is used to shuttle reactants between phases, creating a chiral environment that favors the formation of one stereoisomer over the other with high enantioselectivity. organic-chemistry.org The development of these methods is crucial for accessing optically pure α-methylated amino acids, which are essential for the rational design of peptidomimetics and other complex molecular architectures. fau.degoogle.com

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4-6(2,7)5(8)9/h3-4,7H2,1-2H3,(H,8,9)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJGLYBWNNQMOW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@](C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Peptide Chemistry and Peptidomimetics Research

Incorporation into Peptides via Solid-Phase Peptide Synthesis

The integration of (R)-2-amino-2-methyl-pentanoic acid into peptide chains is readily accomplished using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.govnih.govoup.com SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support, enabling the efficient construction of custom peptide sequences.

For incorporation, the amino group of this compound is protected with a fluorenylmethoxycarbonyl (Fmoc) group. The resulting Fmoc-(R)-2-amino-2-methyl-pentanoic acid is a stable building block that can be activated and coupled to the free N-terminus of the resin-bound peptide. rsc.org Despite the steric bulk of the α,α-disubstituted center, coupling reactions generally proceed efficiently, similar to those of other non-natural amino acids. researchgate.net The Fmoc protecting group is subsequently removed with a mild base, typically piperidine (B6355638) in DMF, to allow for the next coupling cycle. oup.comresearchgate.net This straightforward integration into established SPPS protocols makes it an accessible component for modifying peptide backbones. nih.gov

Design and Synthesis of Peptidomimetics Featuring the this compound Scaffold

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.govsigmaaldrich.com The this compound scaffold is a key component in this field due to the significant structural and stability advantages it confers. chemshuttle.com

The design of peptidomimetics often involves replacing standard amino acids with non-canonical residues to introduce specific structural constraints or functional groups. nih.gov The incorporation of this compound serves to rigidify the peptide backbone, which can help lock the molecule into a bioactive conformation, thereby enhancing its binding affinity to biological targets. core.ac.uk Furthermore, the resistance of the α,α-disubstituted peptide bond to enzymatic cleavage is a critical feature for designing long-lasting therapeutic agents. bohrium.comresearchgate.net

Influence on Peptide Conformation and Stability

The substitution at the α-carbon atom is a powerful strategy for modulating the secondary structure and stability of peptides.

Conformational Influence: The presence of two substituents on the α-carbon atom severely restricts the available range of backbone dihedral angles (φ and ψ). core.ac.uk Unlike proteinogenic amino acids which can adopt a wide variety of conformations, α,α-disubstituted residues like this compound preferentially adopt conformations in the helical or β-turn regions of the Ramachandran plot. core.ac.ukresearchgate.net This constraint helps to pre-organize the peptide into a specific secondary structure, reducing the entropic penalty of folding upon binding to a target. This helix-inducing propensity is a well-documented characteristic of this class of amino acids. nih.govresearchgate.net

Enhanced Stability: A major drawback of peptide-based therapeutics is their rapid degradation by proteases in the body. bohrium.com The incorporation of α,α-disubstituted amino acids provides a highly effective solution to this problem. bohrium.comnih.gov The steric bulk of the two alkyl groups at the α-carbon shields the adjacent peptide bonds from the active sites of proteolytic enzymes, rendering the peptide highly resistant to degradation. researchgate.netnih.gov Studies have demonstrated that peptides containing such residues exhibit dramatically increased stability against enzymes like trypsin and pronase compared to their unmodified counterparts. researchgate.net

Table 1: Impact of α,α-Disubstituted Amino Acids on Peptide Properties

| Property | Standard Peptide (e.g., containing Alanine) | Peptide with this compound | Scientific Rationale |

|---|---|---|---|

| Conformational Freedom | High (Wide range of φ/ψ angles) | Restricted (Favors helical/turn conformations) | Steric hindrance from the α-methyl and α-propyl groups limits backbone rotation. core.ac.uk |

| Proteolytic Stability | Low (Susceptible to protease cleavage) | High (Resistant to enzymes like trypsin and pronase) | The bulky α-substituents sterically block the protease active site, preventing cleavage of adjacent peptide bonds. researchgate.netnih.gov |

| Secondary Structure | Flexible / Dependent on sequence context | Prone to form stable helical or turn structures | The restricted dihedral angles act as nucleation sites for ordered secondary structures. nih.govresearchgate.net |

Development of Helical and Sheet-Like Foldamers

Foldamers are non-natural oligomers that adopt well-defined, folded secondary structures similar to those of proteins, such as helices and sheets. The strong conformational preference of this compound makes it an excellent building block for constructing such structures.

The tendency of α,α-disubstituted amino acids to induce helical structures is widely exploited in the design of helical foldamers. nih.govresearchgate.net Peptides rich in these residues, such as the naturally occurring peptaibols which contain aminoisobutyric acid (Aib), are known to be predominantly helical. nih.govresearchgate.net By incorporating this compound into a peptide sequence, researchers can stabilize helical conformations, including the 3₁₀-helix and α-helix. This control over secondary structure is crucial for mimicking the helical domains of proteins involved in protein-protein interactions.

While less common than their role in helices, these residues can also be used to stabilize turn regions within sheet-like structures. By placing them at the turn positions of a β-hairpin, for example, the conformational constraint can facilitate the reversal of the peptide chain, promoting the formation of stable β-sheet structures.

Role as a Chiral Building Block for Novel Therapeutic Agents

The specific stereochemistry and structural features of this compound make it a valuable chiral building block for the synthesis of new drugs. chemshuttle.com Its incorporation can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

A notable example is in the development of drugs targeting cardiovascular disease. A structurally related chiral scaffold, (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid, is a key precursor in the synthesis of Sacubitril, a component of the successful heart failure medication Entresto. researchgate.net This highlights the utility of such chiral α-methylated amino acids in constructing complex and potent pharmaceutical agents.

Furthermore, radiolabeled versions of this amino acid have been developed as potential diagnostic agents. For instance, (R)- and (S)-2-Amino-5-[¹⁸F]fluoro-2-methylpentanoic acid have been synthesized and evaluated as positron emission tomography (PET) tracers for imaging brain tumors, taking advantage of the increased amino acid transport in cancer cells. nih.gov Other research has shown that peptidomimetics containing a related 2-amino-2-methylpropionylamino moiety can act as potent growth hormone secretagogues. acs.org

Table 2: Examples of Therapeutic Agents/Candidates Utilizing Related Chiral Scaffolds

| Compound/Precursor | Therapeutic Area | Role of the Chiral Amino Acid Scaffold |

|---|---|---|

| Precursor to Sacubitril | Cardiovascular (Heart Failure) | Forms the core chiral structure essential for the drug's activity as a neprilysin inhibitor. researchgate.net |

| (R)-2-Amino-5-[¹⁸F]fluoro-2-methylpentanoic acid | Oncology (Diagnostics) | Acts as a PET imaging agent for brain tumors, targeting amino acid transporters. nih.gov |

| L-163,540 | Endocrinology | A peptidomimetic containing a 2-amino-2-methylpropionylamino group that acts as a growth hormone secretagogue. acs.org |

Mechanistic Studies and Biological Interactions Non Clinical

Investigation of Cellular Transport Mechanisms

The cellular uptake of amino acids and their derivatives is a critical process, mediated by a variety of specialized transporter proteins. The transport of α,α-disubstituted amino acids, such as (R)-2-Amino-2-methyl-pentanoic acid, is of significant interest in drug design, as these modifications can influence transporter affinity and metabolic stability.

The transport of amino acids across cellular membranes is primarily handled by carrier-mediated processes, which can be sodium-dependent or independent. snmjournals.org Malignant cells often exhibit increased amino acid transport, making these transporters potential targets for therapeutic intervention. snmjournals.org Key transporter families include the L-type Amino Acid Transporters (LAT), Alanine-Serine-Cysteine Transporters (ASC), and Cationic Amino Acid Transporters (CAT).

Research into the transport mechanisms of structurally similar compounds provides insight into the likely behavior of this compound. For instance, studies on the fluorinated analog, 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe), have been conducted to evaluate its potential as a PET imaging tracer for brain tumors. nih.gov In vitro uptake assays using DBT glioma cells revealed that both the (R)- and (S)-enantiomers of [¹⁸F]FAMPe are transported into cells. nih.gov The transport is partially mediated by the sodium-independent system L transporters. nih.gov

Further investigation using competitive inhibitors demonstrated that the uptake of both (R)- and (S)-[¹⁸F]FAMPe was significantly reduced in the presence of a mixture of alanine, serine, and cysteine. nih.gov These amino acids are known competitive inhibitors for several neutral amino acid transporters, including system ASC. nih.gov This finding suggests that this compound likely interacts with and is transported by system ASC, in addition to system L. nih.gov

While direct studies on the interaction of this compound with cationic amino acid transporters are limited, research on other amino acid derivatives shows the complexity of these interactions. For example, a novel radiolabeled arginine derivative has been shown to be a substrate for cationic amino acid transporters as well as for ASC and ASC2 transporters. researchgate.net The ASC system, which includes the subtype ASCT2, is responsible for the transport of small neutral amino acids. mdpi.com Although ASCT2 was traditionally thought to be specific for neutral amino acids, recent studies have shown it can also recognize and transport amino acids with short, basic side chains. nih.gov Given that this compound is a neutral, branched-chain amino acid, its primary interaction is expected to be with neutral amino acid transporters like system L and system ASC.

Table 1: Inhibition of (R)- and (S)-[¹⁸F]FAMPe Uptake in DBT Glioma Cells

| Condition | Inhibitor(s) | (R)-[¹⁸F]FAMPe Uptake (% of Control) | (S)-[¹⁸F]FAMPe Uptake (% of Control) |

| Sodium ASC | Alanine, Serine, Cysteine | 41 ± 4% | 52 ± 14% |

| BCH (in Sodium) | 2-Aminobicyclo(2,2,1)heptane-2-carboxylic acid | 47 ± 12% | 59 ± 15% |

| Data derived from studies on the fluorinated analog 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid. nih.gov |

Role as a Chiral Scaffold in Enzyme Inhibitor Design (e.g., Neutral Endopeptidase Inhibitors)

The rigid, chiral structure of this compound makes it a valuable building block, or chiral scaffold, in the design of enzyme inhibitors. The presence of the α-methyl group can confer conformational constraint and enhance metabolic stability, properties that are highly desirable in drug development.

A significant application of this scaffold is in the development of neutral endopeptidase (NEP) inhibitors. NEP (also known as neprilysin) is a zinc-dependent metalloprotease that degrades a number of vasoactive peptides. Inhibition of NEP is a therapeutic strategy for treating conditions such as hypertension and heart failure.

The antihypertensive drug Sacubitril, a potent NEP inhibitor, is a pro-drug that is metabolized to its active form, LBQ657. The chemical structure of these molecules features a (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid moiety. lookchem.com This demonstrates that a derivative of 2-methylpentanoic acid serves as the core scaffold for this class of inhibitors. Patents related to NEP inhibitors frequently list compounds based on this scaffold, such as (2R,4S)-5-Biphenyl-4-yl-4-(3-carboxy-propionylamino)-2-methyl-pentanoic acid ethyl ester, highlighting its importance in the field. google.comgoogle.com The specific (R)-configuration at the C2 position, along with other stereocenters in the molecule, is crucial for the potent and selective inhibition of the enzyme's active site. The use of this type of chiral building block allows for the precise three-dimensional arrangement of functional groups required for effective binding to the target enzyme. lookchem.com

Advanced Spectroscopic and Computational Characterization of R 2 Amino 2 Methyl Pentanoic Acid and Its Derivatives

Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its function. For (R)-2-amino-2-methyl-pentanoic acid, understanding its conformational landscape is key to predicting its interactions with biological targets.

Computational Chemistry Methods

Computational chemistry provides powerful tools to explore the conformational possibilities of molecules. Methods like Density Functional Theory (DFT), potential energy surface (PES) scans, and molecular docking offer insights that complement experimental data.

Density Functional Theory (DFT): DFT calculations are employed to determine the optimized geometry and electronic structure of this compound. These calculations can predict bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental data. mjcce.org.mk For instance, DFT has been used to study the structural and quantum mechanical properties of related amino acids, providing insights into their reactivity. researchgate.net

Potential Energy Surface (PES) Scans: PES scans are performed to map the energy of the molecule as a function of specific dihedral angles. This allows for the identification of stable conformers (energy minima) and the energy barriers between them (transition states). uni-muenchen.de By systematically rotating key bonds in this compound, researchers can construct a detailed energy landscape, revealing the most likely conformations in different environments. researchgate.netresearchgate.net For example, a relaxed PES scan can be used to explore the rotation around a specific bond, while keeping the rest of the molecule's geometry optimized. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of one molecule when bound to another to form a stable complex. For this compound and its derivatives, molecular docking can simulate their interaction with enzyme active sites or receptor binding pockets. acs.org This is crucial for understanding their potential as therapeutic agents. For example, docking studies have been used to investigate how analogues of a potent ACE2 inhibitor bind to the receptor. acs.org

Spectroscopic Studies of Conformation

Spectroscopic techniques provide experimental evidence of a molecule's conformation in solution and the solid state.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: IR spectroscopy can provide information about the presence of specific functional groups and hydrogen bonding, which are key features of amino acid conformation. upc.edu NMR spectroscopy, particularly 2D-NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of atoms, allowing for the determination of the relative orientation of different parts of the molecule. researchgate.net The analysis of coupling constants in ¹H NMR spectra can also give insights into dihedral angles and, consequently, the molecular conformation. researchgate.net

X-Ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. ed.ac.uk It provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. ed.ac.ukthieme-connect.de For this compound, X-ray diffraction analysis of a single crystal would definitively confirm the (R)-configuration at the α-carbon and reveal its preferred conformation in the crystalline form. ed.ac.ukgoogle.com The packing of molecules in the crystal lattice, governed by intermolecular interactions like hydrogen bonding, can also be elucidated. upc.edu

Advanced Spectroscopic Methods for Structural Elucidation

A combination of spectroscopic techniques is essential for the comprehensive structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shift, integration, and multiplicity of the signals are used to assign protons to their respective positions in the structure. For this compound, one would expect to see signals corresponding to the methyl, methylene, and amino protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the carbon signals can help to identify the different carbon types (e.g., methyl, methylene, quaternary, carbonyl).

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons directly attached to carbons. These experiments are invaluable for unambiguously assigning all the NMR signals and confirming the carbon skeleton of the molecule. researchgate.net

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (COOH) | - | ~175-180 |

| C2 (C(CH₃)(NH₂)) | - | ~55-65 |

| C3 (CH₂) | ~1.4-1.6 | ~30-40 |

| C4 (CH₂) | ~1.3-1.5 | ~18-25 |

| C5 (CH₃) | ~0.9 | ~13-15 |

| C2-CH₃ | ~1.2-1.4 | ~20-30 |

| NH₂ | Variable | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would show characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the alkyl chain (C-H stretching). acs.orgresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (NH₂) | N-H Stretch | 3300-3500 |

| Carboxylic Acid (COOH) | O-H Stretch | 2500-3300 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1700-1725 |

| Alkyl (CH₂, CH₃) | C-H Stretch | 2850-2960 |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and characterization of novel compounds, including non-proteinogenic amino acids like this compound. When coupled with techniques such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides detailed information on the molecular weight and structural features of the analyte through controlled fragmentation. The analysis of underivatized amino acids by electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a particularly powerful method for studying their intrinsic fragmentation patterns. nih.gov

The molecular formula for this compound is C6H13NO2, with a monoisotopic mass of approximately 131.09 Da. nih.govnih.gov In positive ion mode ESI-MS, the compound is typically observed as its protonated molecular ion, [M+H]+, at a mass-to-charge ratio (m/z) of approximately 132.10. Collision-induced dissociation (CID) of this parent ion reveals a characteristic fragmentation pathway that is influenced by the presence of the α-methyl group.

The fragmentation of protonated α-amino acids typically follows well-established pathways, often involving the neutral loss of small molecules such as water (H2O), ammonia (B1221849) (NH3), and formic acid (HCOOH) or a combination of water and carbon monoxide (CO). nih.govresearchgate.net For α,α-disubstituted amino acids like this compound, the fragmentation is distinct from that of proteinogenic amino acids due to the structural influence of the additional alkyl group at the α-carbon.

Detailed analysis of the fragmentation pathways for structurally similar compounds, such as isomers and other α-methylated amino acids, allows for the postulation of the primary fragmentation routes for this compound. researchgate.netbohrium.com The primary fragmentation events observed upon CID of the [M+H]+ ion are centered around the cleavage of bonds adjacent to the charged amino and carboxyl functional groups.

Key postulated fragmentation pathways include:

Neutral loss of formic acid (HCOOH): A common and often dominant fragmentation pathway for protonated amino acids involves the elimination of formic acid (mass loss of 46 Da). nih.gov This cleavage results in the formation of a stable iminium ion. For this compound, this would produce a fragment ion at m/z 86.

Loss of the propyl side chain: Cleavage of the bond between the α-carbon and the propyl side chain is another significant fragmentation route. This results in the loss of a propyl radical (•C3H7, mass loss of 43 Da), yielding a fragment ion at m/z 89. The charge is retained by the fragment containing the amino and carboxyl groups.

Loss of ammonia (NH3): The elimination of a neutral ammonia molecule (mass loss of 17 Da) from the protonated parent ion is also a frequently observed pathway. researchgate.net This would result in a fragment ion at m/z 115.

Decarboxylation: The loss of carbon dioxide (CO2, mass loss of 44 Da) can also occur, though it is often less favored than the loss of formic acid in ESI-MS/MS of protonated amino acids. This would generate a fragment at m/z 88.

These fragmentation pathways provide a molecular fingerprint that is highly specific to the structure of this compound, allowing for its unambiguous identification in complex biological or chemical matrices.

Future Research Directions and Unexplored Potential

Development of Novel Biocatalysts for Sustainable Synthesis

The demand for enantiomerically pure α,α-disubstituted amino acids like (R)-2-Amino-2-methyl-pentanoic acid has spurred research into environmentally friendly and efficient production methods. A key area of future research lies in the development of novel biocatalysts. Enzymes such as transaminases, amine dehydrogenases, and hydrolases are at the forefront of this effort. rsc.orgbohrium.com

Current research has demonstrated the successful engineering of enzymes for the synthesis of structurally similar chiral amines and amino acids. For instance, amine transaminases have been engineered to produce a chiral precursor for Sacubitril, showcasing the potential for creating highly selective biocatalysts. bohrium.comnih.gov Similarly, glutamate (B1630785) dehydrogenase has been modified to produce (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived feedstock. frontiersin.org

Future work will likely focus on:

Directed Evolution and Protein Engineering: Tailoring enzymes to specifically recognize and convert prochiral precursors into this compound with high enantioselectivity and yield. rsc.orgnih.gov

Whole-Cell Biocatalysis: Utilizing engineered microorganisms for the direct production of the target amino acid, simplifying the process and reducing costs. bohrium.com

Immobilization Techniques: Developing robust methods for immobilizing these novel biocatalysts to enhance their stability and reusability in industrial-scale processes.

| Enzyme Class | Potential Application in this compound Synthesis |

| Transaminases (ATAs) | Asymmetric amination of a corresponding α-keto acid. |

| Amine Dehydrogenases (AmDHs) | Reductive amination of a ketone precursor using ammonia (B1221849). |

| Hydrolases | Kinetic resolution of a racemic mixture of the amino acid or its derivatives. |

Exploration of New Synthetic Applications in Complex Molecular Architectures

The incorporation of this compound into larger, more complex molecules is a promising area for future synthetic chemistry. Its gem-dimethyl group can impart unique conformational constraints on peptides and other macromolecules, a desirable trait in drug design.

The inclusion of α,α-disubstituted amino acids can lead to:

Enhanced Metabolic Stability: The quaternary carbon atom can protect adjacent peptide bonds from enzymatic degradation. frontiersin.org

Induction of Specific Secondary Structures: The steric bulk of the methyl and propyl groups can force peptide chains to adopt specific helical or turn conformations. acs.org

Future research will likely explore the use of this compound as a building block in the synthesis of:

Peptidomimetics: Designing novel therapeutic agents with improved efficacy and oral bioavailability. frontiersin.org

Novel Polymers: Creating biocompatible and biodegradable polymers with tailored properties for applications in drug delivery and tissue engineering. researchgate.net

Complex Natural Product Analogues: Synthesizing derivatives of natural products with enhanced biological activity. rsc.org

Advanced Computational Modeling for Structure-Activity Relationships

Computational chemistry offers powerful tools to predict and understand the biological activity and physical properties of molecules like this compound. Advanced computational modeling will be instrumental in guiding future research.

Key areas of focus will include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models to predict the biological activity of peptides and small molecules containing this amino acid. researchgate.net This can accelerate the discovery of new drug candidates.

Molecular Docking Simulations: Investigating the binding interactions of this compound-containing ligands with their biological targets, such as receptors and enzymes. frontiersin.org

Conformational Analysis: Predicting the preferred conformations of peptides and polymers incorporating this amino acid to understand their structure-function relationships. acs.org

These computational approaches will enable a more rational design of molecules with desired properties, reducing the need for extensive and costly experimental screening.

Integration into Advanced Functional Materials and Nanotechnology

The unique properties of this compound make it an attractive candidate for incorporation into advanced materials and nanotechnological applications.

Future research could explore its use in:

Self-Assembling Peptides: Designing short peptides that self-assemble into well-defined nanostructures like nanotubes, nanofibers, and hydrogels for applications in regenerative medicine and electronics.

Functionalized Nanoparticles: Covalently attaching the amino acid to the surface of nanoparticles to improve their biocompatibility, targeting capabilities, and drug-loading capacity. nih.gov

Chiral Surfaces: Creating surfaces with specific chirality for applications in enantioselective separations and catalysis.

The ability to introduce a chiral center with specific steric bulk at a defined position is a powerful tool for the bottom-up fabrication of functional nanomaterials.

Role in Astrobiological Research and Extraterrestrial Amino Acid Analysis

The discovery of non-proteinogenic amino acids, including α-methyl amino acids like isovaline, in meteorites has profound implications for our understanding of the prebiotic chemistry that may have led to the origin of life. pnas.orgpnas.orgnasa.gov this compound, as a member of this class of compounds, is of significant interest in astrobiological research.

Future investigations in this area will likely involve:

Analysis of Meteoritic Samples: Searching for the presence and enantiomeric excess of this compound in a wider range of carbonaceous chondrites. researchgate.netnih.gov

Simulated Prebiotic Synthesis: Conducting experiments to understand the potential formation pathways of this amino acid under conditions mimicking early Earth or asteroid parent bodies.

Investigating the Role in the Origin of Homochirality: Exploring whether the presence of enantiomeric excesses of α-methyl amino acids in meteorites could have influenced the selection of L-amino acids for life on Earth. pnas.org

The study of extraterrestrial amino acids like this compound provides a unique window into the chemical inventory of the early solar system and the potential building blocks of life.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Amino-2-methyl-pentanoic acid, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis of stereospecific amino acids like this compound often involves chiral auxiliaries or asymmetric catalysis. For example, multi-step reactions using palladium-catalyzed hydrogenation (e.g., in methanol with H₂ gas) can preserve stereochemistry . Post-synthesis purification via recrystallization or chiral chromatography is critical. Analytical techniques such as polarimetry and chiral HPLC should confirm enantiomeric excess (≥98%).

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the methyl branch (δ ~1.4 ppm for CH₃) and carboxylic acid (δ ~170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₆H₁₃NO₂, MW 147.17 g/mol) .

- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .

Q. How should researchers handle safety concerns during synthesis and handling?

- Methodological Answer : Follow GHS guidelines for amino acids: use fume hoods for reactions involving volatile reagents (e.g., trifluoroacetic acid), wear nitrile gloves, and store the compound in airtight containers at 0–6°C to prevent degradation . Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting poison control (P312/P362) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological interactions?

- Methodological Answer : The (R)-configuration may affect binding to enzymes or receptors. Computational docking studies (e.g., AutoDock Vina) can predict interactions with biological targets like aminotransferases. Experimental validation via enzyme inhibition assays (e.g., measuring IC₅₀ values) is recommended .

Q. What strategies resolve contradictions in solubility or reactivity data for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., water vs. organic solvents) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases. Reactivity conflicts (e.g., stability under acidic conditions) require controlled kinetic studies with pH monitoring .

Q. Can computational models predict the metabolic pathways of this compound?

- Methodological Answer : Yes. Tools like Gaussian for DFT calculations or MetaCore for pathway mapping can simulate oxidation/decarboxylation pathways. Compare results with in vitro hepatocyte assays to validate predicted metabolites .

Q. How do structural modifications (e.g., N-acylation) alter the compound’s physicochemical properties?

- Methodological Answer : Acylation with reagents like DCC (dicyclohexylcarbodiimide) increases lipophilicity, measured via logP (octanol-water partition coefficient). Monitor changes in hydrogen bond donors/acceptors (TPSA) to predict bioavailability shifts .

Data Contradiction Analysis

Q. Why might reported melting points or spectral data vary across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.